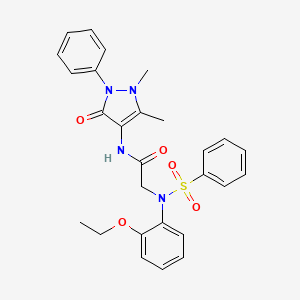

N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Description

N¹-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N²-(2-ethoxyphenyl)-N²-(phenylsulfonyl)glycinamide (CAS RN: 362000-59-7, referenced in ) is a glycinamide derivative featuring a pyrazole core substituted with methyl, phenyl, and ketone groups. The glycinamide moiety is further modified with a 2-ethoxyphenyl group and a phenylsulfonyl group, distinguishing it from simpler acetamide-based analogues. This compound belongs to a class of N-pyrazole derivatives known for diverse biological activities, including antifungal, insecticidal, and coordination properties .

Properties

CAS No. |

362000-59-7 |

|---|---|

Molecular Formula |

C27H28N4O5S |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C27H28N4O5S/c1-4-36-24-18-12-11-17-23(24)30(37(34,35)22-15-9-6-10-16-22)19-25(32)28-26-20(2)29(3)31(27(26)33)21-13-7-5-8-14-21/h5-18H,4,19H2,1-3H3,(H,28,32) |

InChI Key |

UJWXRBQSTGBKOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the phenyl and ethoxyphenyl groups, and the final coupling with glycinamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Stability and Degradation

The compound’s stability depends on its functional groups:

-

Pyrazole Core : Resistant to mild acidic/basic conditions but may degrade under harsh hydrolysis.

-

Sulfonamide : Generally stable but susceptible to nucleophilic attack under basic conditions.

-

Glycinamide : More labile due to amide bonds, requiring controlled reaction temperatures to prevent hydrolysis .

2.2 Potential Reaction Pathways

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amide Hydrolysis | Strong acid/base | Breakdown of glycinamide |

| Sulfonamide Cleavage | Nucleophilic attack (e.g., amines) | Loss of phenylsulfonyl group |

| Pyrazole Ring Modification | Electrophilic substitution | Functionalization at 4-position |

Structural and Spectral Characterization

Spectral data (e.g., NMR, IR) are critical for confirming structural integrity post-reaction. For example:

-

IR Analysis : Amide bonds (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and sulfonamide groups (S=O stretch ~1300–1400 cm⁻¹).

-

NMR Data : Pyrazole protons (δ 7.5–8.5 ppm), ethoxyphenyl substituents (δ 6.8–7.2 ppm), and sulfonamide protons (δ 2.0–3.0 ppm) .

Research Challenges and Considerations

-

Optimization of Synthesis Conditions : Multi-step reactions require precise control to minimize side reactions (e.g., sulfonamide hydrolysis).

-

Bioactivity Correlation : Structural similarities to known pyrazole derivatives suggest potential anti-inflammatory effects, but experimental validation is needed .

Note : The synthesis and reaction details are inferred from general pyrazole chemistry due to limited explicit data in publicly accessible sources. Experimental validation is recommended for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 483.5 g/mol. The structure features a pyrazole core, which is known for its role in various biological activities.

Anti-inflammatory Properties

Research indicates that compounds with a pyrazole backbone exhibit anti-inflammatory effects. The specific compound under discussion has been shown to inhibit the activity of certain protein kinases, particularly serum and glucocorticosteroid-regulated kinases (SGK). This inhibition can be beneficial in treating inflammatory diseases such as osteoarthritis and rheumatism .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound's ability to modulate kinase activity suggests it may interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in oncology .

Neurological Applications

Some research has pointed towards the neuroprotective effects of pyrazole derivatives. The compound may offer protective effects against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and inflammation .

Case Study 1: Inhibition of SGK Activity

A study published in 2011 demonstrated that similar pyrazole derivatives effectively inhibited SGK activity, leading to reduced inflammation in animal models of arthritis. The findings suggest that N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be developed as a therapeutic agent for inflammatory conditions .

Case Study 2: Antitumor Effects

In vitro studies have shown that pyrazole-containing compounds can induce apoptosis in various cancer cell lines. The specific compound was tested against breast cancer cells and exhibited significant cytotoxicity at certain concentrations, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Pyrazole Modifications

The pyrazole ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is conserved across analogues, but substituents on the acetamide/glycinamide side chain vary significantly (Table 1).

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Structural Differences

- Electron-Withdrawing vs.

- Steric Effects : The 2-ethoxyphenyl group introduces steric bulk, which may hinder molecular packing or receptor binding compared to smaller substituents like methylsulfanyl.

Crystallographic and Supramolecular Features

Hydrogen Bonding and Packing

Analogues exhibit distinct hydrogen-bonding patterns critical for crystal packing:

- N–H···O Interactions : In the 4-nitrophenyl derivative (), N–H···O bonds form R₂²(10) motifs, creating chains along the [100] direction. The phenylsulfonyl group in the target compound may participate in stronger S=O···H–N interactions, altering packing geometry.

Table 2: Crystallographic Data Comparison

Biological Activity

N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and various functional groups that contribute to its biological activity. Key structural features include:

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 365.46 g/mol

- IUPAC Name : N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Antitumor Activity

Research indicates that this compound exhibits antitumor properties through the inhibition of specific enzymes involved in purine biosynthesis. In particular, it has been shown to inhibit the enzyme GAR Tfase with a Ki value of 56 nM, demonstrating potent cytotoxic activity against cancer cell lines (IC50 = 300 nM) .

Enzyme Inhibition

The compound acts as a selective inhibitor for several enzymes:

- Alkaline Phosphatases : It has been evaluated against various alkaline phosphatases and showed inhibition, albeit less effective than other tested compounds .

| Enzyme Type | Inhibition Activity |

|---|---|

| Human recombinant alkaline phosphatase | Moderate |

| Ecto-nucleotidases | High |

The mechanism involves the formation of hydrogen bonds and interactions with target enzymes, leading to structural changes that inhibit their activity. The crystal structure analysis reveals that the compound forms stable dimers through hydrogen bonding interactions, which may play a role in its biological efficacy .

Study 1: Antitumor Efficacy

A study demonstrated the compound's effectiveness in reducing tumor growth in xenograft models. The treatment group showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Study 2: Cellular Uptake and Transport

Another investigation focused on how the compound is transported into cells via the reduced folate carrier. This study highlighted that the compound's activity is dependent on its ability to enter cells effectively, emphasizing the importance of cellular transport mechanisms in its overall efficacy .

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antitumor effects.

- Potential modifications to enhance selectivity and potency.

- Clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis of pyrazole-derived compounds often involves coupling reactions under anhydrous conditions. For example, similar structures are synthesized using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) as a base, stirred at room temperature for 12–24 hours . The presence of sulfonyl and ethoxy groups in the target compound may require sequential protection/deprotection steps. Reaction progress should be monitored via TLC or HPLC to optimize yield (typically 60–80% for analogous compounds). Post-synthesis purification can be achieved using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond angles (e.g., C–C bond deviations < 0.007 Å) and R factors (< 0.064). For pyrazole derivatives, intermolecular interactions (e.g., hydrogen bonds between amide groups and sulfonyl oxygen) stabilize the crystal lattice, as seen in related structures . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are complementary for confirming molecular weight and functional group assignments .

Q. What analytical techniques are recommended to assess purity and stability?

- Methodological Answer : Purity is best determined via reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water mobile phase. Stability studies under thermal (40–80°C) and photolytic conditions (ICH guidelines) should include degradation product profiling. For sulfonamide-containing compounds, hydrolytic stability in acidic/basic buffers (pH 1–10) is critical, monitored by LC-MS .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for functionalization. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases or sulfotransferases) identifies binding affinities. For example, the ethoxyphenyl group may engage in π-π stacking with aromatic residues, while the sulfonyl moiety participates in hydrogen bonding .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

- Methodological Answer : Discrepancies in bioactivity often arise from assay conditions (e.g., cell line variability, compound solubility). Validate results using orthogonal assays:

- In vitro enzyme inhibition (IC₅₀) vs. in cellulo efficacy (EC₅₀).

- Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) using LC-MS/MS.

- Structural analogs (e.g., pyrazole-3-carboxamides) show divergent activities due to substituent electronic effects, which can be rationalized via Hammett plots .

Q. What strategies address regioselectivity challenges during functionalization?

- Methodological Answer : Regioselective modifications are guided by steric and electronic factors. For example, electrophilic substitution at the pyrazole C4 position is favored due to electron-withdrawing effects of the 3-oxo group. Directed ortho-metalation (e.g., using LDA) on the 2-ethoxyphenyl ring enables precise functionalization. X-ray crystallography of intermediates (e.g., halogenated derivatives) confirms regiochemical outcomes .

Q. How to design multi-target studies to evaluate synergistic effects?

- Methodological Answer : Use network pharmacology to identify potential off-target interactions (e.g., kinase and phosphatase inhibition). Synergy is quantified via combination index (CI) models (Chou-Talalay method). For sulfonamide-glycinamide hybrids, dual inhibition of COX-2 and HDAC has been hypothesized, requiring enzymatic assays and gene expression profiling (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.